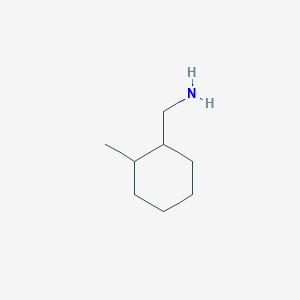
(2-Methylcyclohexyl)methanamine
Descripción general
Descripción
(2-Methylcyclohexyl)methanamine is an organic compound with the molecular formula C8H17N . It has a molecular weight of 127.23 g/mol . The IUPAC name for this compound is (2-methylcyclohexyl)methanamine .
Molecular Structure Analysis
The InChI code for (2-Methylcyclohexyl)methanamine is1S/C8H17N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 . The compound has a rotatable bond count of 1 . It has 2 undefined atom stereocenter counts . Physical And Chemical Properties Analysis
(2-Methylcyclohexyl)methanamine has a molecular weight of 127.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound is 127.136099547 g/mol . The topological polar surface area of the compound is 26 Ų .Aplicaciones Científicas De Investigación
Analytical Characterization and Identification
- Identification in Psychoactive Substances : Research has explored the analytical characterization of psychoactive arylcyclohexylamines, including compounds related to (2-Methylcyclohexyl)methanamine. These studies involve techniques like gas chromatography, mass spectrometry, and liquid chromatography for qualitative and quantitative analysis in biological matrices (De Paoli et al., 2013).
Synthesis and Chemical Reactions
- Asymmetric Synthesis : Research has been conducted on the asymmetric synthesis of α-aryl 2- or 3-indolyl-methanamines using rhodium-catalyzed asymmetric arylation, a process relevant for producing enantiomerically enriched (2-Methylcyclohexyl)methanamine derivatives (Yang & Xu, 2010).
- Catalytic Applications : A study on (4-Phenylquinazolin-2-yl)methanamine showed its use in forming N-heterocyclic ruthenium(II) complexes, acting as catalysts in transfer hydrogenation reactions (Karabuğa et al., 2015).
Biological and Medicinal Applications
- Antimicrobial Activities : Some studies have synthesized new derivatives of (2-Methylcyclohexyl)methanamine for their potential antibacterial and antifungal activities, demonstrating moderate to very good efficacy against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
- Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving derivatives of (2-Methylcyclohexyl)methanamine have been synthesized and examined for their photocytotoxic properties in red light, showing potential for applications in cellular imaging and cancer therapy (Basu et al., 2014).
Safety And Hazards
The compound is classified as dangerous. It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled . It may cause damage to organs (Liver, Kidney, Heart, Skeletal muscle) through prolonged or repeated exposure if inhaled . It is also toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
(2-methylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCOJHDAHDQVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylcyclohexyl)methanamine | |
CAS RN |
40015-91-6 | |
| Record name | (2-Methylcyclohexyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

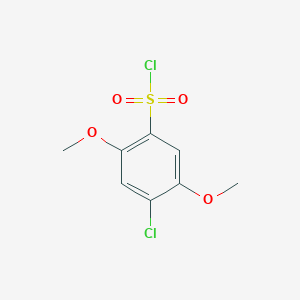
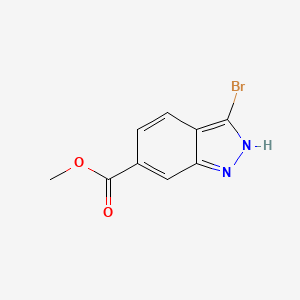
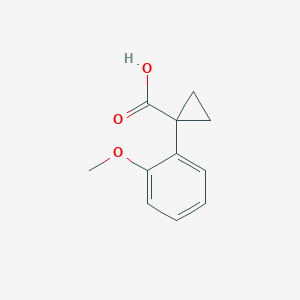
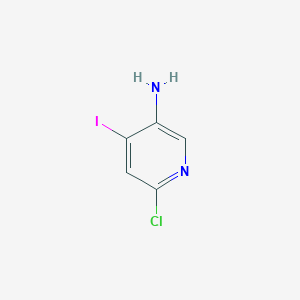
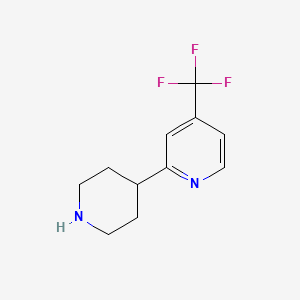
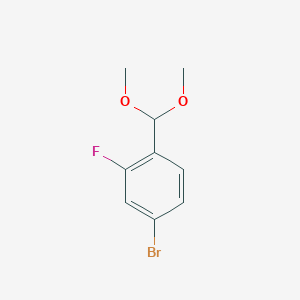
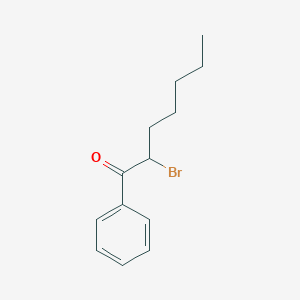
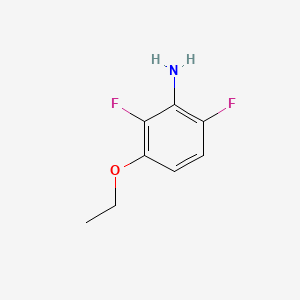
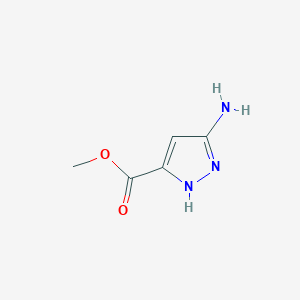
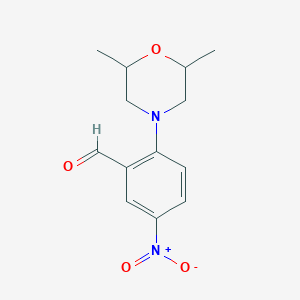
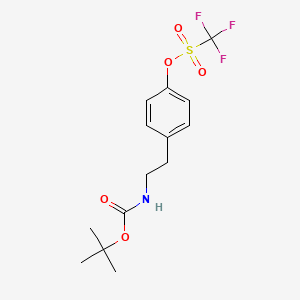
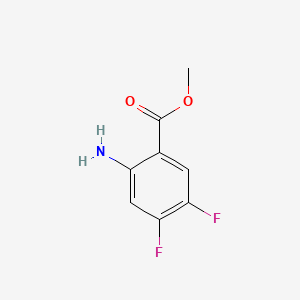
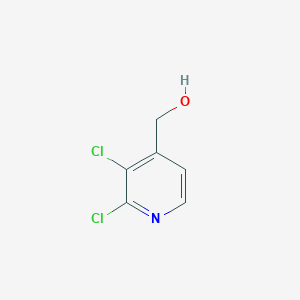
![1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole](/img/structure/B1369906.png)